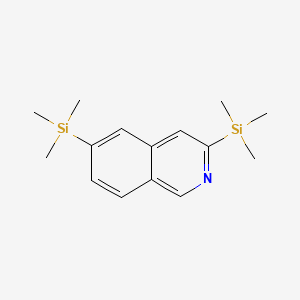

3,6-Bis(trimethylsilyl)isoquinoline

Description

Properties

CAS No. |

150771-58-7 |

|---|---|

Molecular Formula |

C15H23NSi2 |

Molecular Weight |

273.526 |

IUPAC Name |

trimethyl-(3-trimethylsilylisoquinolin-6-yl)silane |

InChI |

InChI=1S/C15H23NSi2/c1-17(2,3)14-8-7-12-11-16-15(18(4,5)6)10-13(12)9-14/h7-11H,1-6H3 |

InChI Key |

NJVVRSDVIDLHGN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CC2=CC(=NC=C2C=C1)[Si](C)(C)C |

Synonyms |

Isoquinoline, 3,6-bis(trimethylsilyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8-Bis[(trimethylsilyl)ethynyl]quinoline

- Structure: Features ethynyl-TMS groups at the 5- and 8-positions of quinoline (a positional isomer of isoquinoline).

- Molecular Formula : C₁₉H₂₃NSi₂ (MW: 321.57 g/mol) .

- Key Differences: The ethynyl spacer in 5,8-bis-TMS-ethynylquinoline introduces π-conjugation, enhancing electronic communication between the TMS groups and the aromatic system. In contrast, 3,6-bis-TMS-isoquinoline lacks this conjugation, leading to distinct electronic and steric profiles.

- Applications : Used in optoelectronic materials due to its extended π-system .

1,2,3,4-Tetrahydro-2-[(trimethylsilyl)methyl]isoquinoline

- Structure: A partially saturated isoquinoline derivative with a TMS-methyl group at the 2-position.

- Molecular Formula : C₁₃H₂₁NSi (MW: 219.40 g/mol) .

- Key Differences: Saturation of the heterocyclic ring reduces aromaticity, altering reactivity (e.g., reduced susceptibility to electrophilic substitution).

- Applications : Explored in asymmetric synthesis and medicinal chemistry .

6-Methylisoquinoline

- Structure: A methyl-substituted isoquinoline at the 6-position.

- Molecular Formula : C₁₀H₉N (MW: 143.19 g/mol) .

- Key Differences: Methyl groups are less electron-withdrawing than TMS groups, resulting in higher basicity (pKa ~5.14 for isoquinoline vs. lower values for TMS derivatives) . Methyl substituents lack the silicon-mediated steric effects critical for ligand design in transition-metal catalysis.

Table 1: Structural and Electronic Comparison

| Compound | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 3,6-Bis(trimethylsilyl)isoquinoline | 3,6 | -Si(CH₃)₃ | ~304.55 (estimated) | High lipophilicity, steric bulk |

| 5,8-Bis[(TMS)ethynyl]quinoline | 5,8 | -C≡C-Si(CH₃)₃ | 321.57 | Extended π-conjugation |

| 2-[(TMS)methyl]-tetrahydroisoquinoline | 2 | -CH₂-Si(CH₃)₃ | 219.40 | Reduced aromaticity, stabilized intermediates |

| 6-Methylisoquinoline | 6 | -CH₃ | 143.19 | Higher basicity, simpler reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,6-Bis(trimethylsilyl)isoquinoline, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves halogenation of the isoquinoline core followed by silylation using trimethylsilyl (TMS) reagents. For example, halogenated intermediates (e.g., 1-chloro-isoquinoline derivatives) can react with bis(trimethylsilyl)amide reagents under anhydrous conditions. Optimization includes:

-

Catalysts : Use of t-buXPhos or CuCN for cross-coupling reactions.

-

Solvents : Polar aprotic solvents like DMSO or dioxane.

-

Temperature : Elevated temperatures (100–140°C) for efficient silylation.

-

Yields : Reported yields range from 27% to 84%, depending on substituent reactivity and purification methods .

Reaction Type Reagents/Conditions Yield (%) Reference Silylation NaH, DMSO, 100°C 38 Cyano Substitution CuCN, 140°C 27

Q. How is structural characterization and purity validation performed for 3,6-Bis(trimethylsilyl)isoquinoline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and TMS group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%).

- HPLC : Quantifies impurities in final products .

Advanced Research Questions

Q. How can QSAR and molecular docking studies guide the design of 3,6-Bis(trimethylsilyl)isoquinoline derivatives for biological applications?

- Methodological Answer :

-

Descriptor Selection : Use steric, electronic, and topological parameters (e.g., logP, molar refractivity) to build QSAR models.

-

Docking Protocols : Target enzymes (e.g., FtsZ or tyrosyl-DNA-phosphodiesterase) using AutoDock Vina or Schrödinger Suite.

-

Validation : Cross-validate models with experimental IC values from enzyme inhibition assays .

Descriptor Type Biological Target R Value Reference Steric/Electronic FtsZ (antibacterial) 0.82 Topological Topoisomerase I 0.75

Q. What strategies resolve contradictions in reported reactivity of silylated isoquinoline derivatives under varying conditions?

- Methodological Answer :

- Control Experiments : Systematically vary solvents (e.g., DMSO vs. THF), catalysts (Pd vs. Cu), and temperatures.

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict intermediate stability and transition states .

Q. How do trimethylsilyl groups influence the stability and electronic properties of 3,6-Bis(trimethylsilyl)isoquinoline?

- Methodological Answer :

- Stability : TMS groups enhance steric protection against oxidation (confirmed via TGA/DSC).

- Electron Effects : Si NMR and XPS reveal electron-donating effects, altering HOMO-LUMO gaps in photochemical studies .

Handling and Safety

Q. What are recommended storage and handling protocols for 3,6-Bis(trimethylsilyl)isoquinoline in laboratory settings?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C, protected from light.

- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.

- Spill Management : Neutralize with dry sand; avoid aqueous solutions to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of structurally similar silylated isoquinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.